N'-[(Z)-(4-methoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide
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Overview
Description
N'-[(Z)-(4-methoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide is a unique and complex organic compound It stands out due to its distinctive structural components, including a methoxyphenyl group, trifluoroethoxy groups, and a benzenecarbohydrazide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-[(Z)-(4-methoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide involves multiple steps. Typically, it begins with the condensation of 4-methoxybenzaldehyde with 2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide. This reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to facilitate the formation of the imine bond.
Industrial Production Methods: On an industrial scale, the process may be optimized by using continuous flow reactors to enhance reaction efficiency and yield. Advanced purification techniques, such as column chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
N'-[(Z)-(4-methoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide undergoes several chemical reactions:
Oxidation: When exposed to strong oxidizing agents like potassium permanganate, the compound may be oxidized to form various oxidized derivatives.
Reduction: Reduction can be achieved using agents such as sodium borohydride, leading to the formation of reduced analogs.
Substitution: The compound's structure allows for substitutions, particularly on the methoxyphenyl and trifluoroethoxy groups, under appropriate conditions.
Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases or acids for catalyzing substitution reactions.
Major Products: These reactions typically yield oxidized or reduced derivatives and substituted compounds with modified functional groups.
Scientific Research Applications
N'-[(Z)-(4-methoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide finds applications in various scientific fields:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial processes.
Mechanism of Action
The exact mechanism by which N'-[(Z)-(4-methoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide exerts its effects can vary based on its application:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: In medicinal applications, it may affect signaling pathways involved in inflammation or cell proliferation, thereby exerting its biological effects.
Comparison with Similar Compounds
When compared to other similar compounds, N'-[(Z)-(4-methoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide offers unique advantages:
Uniqueness: The combination of methoxyphenyl and trifluoroethoxy groups in its structure provides distinct chemical reactivity and biological activity.
Similar Compounds: Other compounds in this class may include analogs with different substitutions on the phenyl or benzenecarbohydrazide rings, leading to variations in their properties and applications.
This compound's unique chemical structure and versatile applications make it a valuable subject for ongoing scientific research and industrial development.
Properties
IUPAC Name |
N-[(Z)-(4-methoxyphenyl)methylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F6N2O4/c1-29-13-4-2-12(3-5-13)9-26-27-17(28)15-8-14(30-10-18(20,21)22)6-7-16(15)31-11-19(23,24)25/h2-9H,10-11H2,1H3,(H,27,28)/b26-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRFCNXKEOPYEW-WMDMUMDLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N\NC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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